molecular formula C27H27N3O3S2 B11971318 N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B11971318
M. Wt: 505.7 g/mol
InChI Key: VTJPVFYEEAFDDQ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a benzothieno[2,3-d]pyrimidinone core fused with a tetrahydrobenzene ring. Key structural elements include:

  • 2-ethoxyphenyl group: Positioned at the N-terminus of the acetamide moiety.
  • 4-methylphenyl group: Attached to the pyrimidinone ring at position 2.
  • Thioether linkage: Connects the acetamide to the benzothienopyrimidinone scaffold via a sulfanyl group.

Its structural complexity and substituent diversity make it a candidate for structure-activity relationship (SAR) studies.

Properties

Molecular Formula

C27H27N3O3S2

Molecular Weight

505.7 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H27N3O3S2/c1-3-33-21-10-6-5-9-20(21)28-23(31)16-34-27-29-25-24(19-8-4-7-11-22(19)35-25)26(32)30(27)18-14-12-17(2)13-15-18/h5-6,9-10,12-15H,3-4,7-8,11,16H2,1-2H3,(H,28,31)

InChI Key

VTJPVFYEEAFDDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)C

Origin of Product

United States

Preparation Methods

Synthesis of the Hexahydrobenzothieno[2,3-d]Pyrimidine Core

The benzothieno[2,3-d]pyrimidine scaffold is constructed via cyclization of a thiophene-containing precursor with a pyrimidine-forming reagent. A validated approach involves reacting 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate with urea or thiourea under acidic conditions to form the pyrimidine ring . For the hexahydro variant, hydrogenation or reduction steps are employed post-cyclization to saturate the bicyclic system.

Key Reaction Conditions

  • Cyclization Agent : Urea in acetic acid at 120°C for 6 hours yields the pyrimidine ring .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) in ethanol reduces the tetrahydro intermediate to the hexahydro form .

MethodReagentCatalyst/SolventYield (%)Reference
N-Alkylation4-Methylbenzyl chlorideK₂CO₃/DMF65–72
Suzuki Coupling4-Methylphenylboronic acidPd(PPh₃)₄/THF78–85

Incorporation of the Sulfanyl Group

The sulfanylacetamide side chain is introduced via nucleophilic displacement of a chloropyrimidine intermediate. Chlorination of the pyrimidin-2-yl position using POCl₃ at reflux , followed by reaction with 2-mercapto-N-(2-ethoxyphenyl)acetamide in the presence of triethylamine, affords the sulfanyl linkage.

Optimized Protocol

  • Chlorination : Reflux hexahydrobenzothieno[2,3-d]pyrimidine with excess POCl₃ (5 equiv) for 4 hours .

  • Thiol Substitution : React chlorinated intermediate with 2-mercaptoacetamide derivative (1.2 equiv) in THF at 60°C for 12 hours .

Formation of the Acetamide Moiety

The N-(2-ethoxyphenyl)acetamide segment is synthesized separately and coupled to the sulfanyl-bearing intermediate. Carbonyldiimidazole (CDI)-mediated activation of the carboxylic acid group in 2-chloroacetamide facilitates coupling with 2-ethoxyaniline in DMF at 100°C .

Critical Parameters

  • Activation : CDI (1.1 equiv) in DMF at 70°C for 1 hour .

  • Amine Coupling : 2-Ethoxyaniline (1.5 equiv) at 100°C for 5 hours achieves >90% conversion .

Industrial-Scale Optimization

For large-scale production, continuous flow reactors enhance the efficiency of exothermic steps like chlorination and Suzuki coupling. Purification via recrystallization from ethanol/water mixtures (7:3 v/v) yields >98% purity. Solvent-free conditions for CDI-mediated steps reduce waste generation .

Process Summary Table

StepEquipmentThroughput (kg/batch)Purity (%)
CyclizationBatch reactor5095
Suzuki CouplingFlow reactor10097
Amide CouplingAutomated stirred tank7598

Analytical Validation

Intermediate and final products are characterized via:

  • ¹H/¹³C NMR : Methyl groups at δ 2.54–2.75 (4-methylphenyl) and δ 8.90–8.98 ppm (pyrimidine C2-H) .

  • HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 60:40) .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research has indicated that N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exhibits promising anticancer properties. A study published in 2019 identified this compound as a novel anticancer agent through screening against multicellular spheroids. The compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic candidate in oncology .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

3. Anti-inflammatory Effects
In vitro studies have shown that N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide may exhibit anti-inflammatory effects by modulating cytokine production and reducing oxidative stress in cellular models of inflammation. This property opens avenues for its use in treating inflammatory diseases.

Case Studies

StudyFocusFindings
Fayad et al. (2019)Anticancer ActivityIdentified as a novel anticancer agent with significant cytotoxicity against multiple cancer cell lines .
Antimicrobial ScreeningAntimicrobial PropertiesDemonstrated effective inhibition against various bacterial strains; specific mechanisms under further investigation.
Inflammatory Response StudyAnti-inflammatory EffectsReduced cytokine levels and oxidative stress markers in vitro; potential use in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several derivatives within the benzothieno-pyrimidinone family. Below is a detailed comparison based on substituent variations, physicochemical properties, and bioactivity:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Position) Key Structural Differences References
Target Compound C₂₇H₂₇N₃O₃S₂ - 2-ethoxyphenyl (N-terminus)
- 4-methylphenyl (C3)
Reference compound for comparison
N-(2-methoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-...}acetamide () C₂₆H₂₅N₃O₃S₂ - 2-methoxyphenyl (N-terminus) Methoxy vs. ethoxy group at N-terminus
N-(4-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-...}acetamide () C₂₇H₂₇N₃O₃S₂ - 4-ethylphenyl (N-terminus)
- 4-methoxyphenyl (C3)
Ethyl vs. methyl at N-terminus; methoxy vs. methyl at C3
2-{[3-(4-Ethoxyphenyl)-4-oxo...}acetamide () C₂₉H₂₉N₃O₄S₂ - 4-ethoxyphenyl (C3)
- 4-methylphenyl (N-terminus)
Ethoxy/methyl positions swapped
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-[(3-ethyl-4-oxo-...}acetamide () C₃₀H₃₂N₆O₄S₂ - Pyrimidinyl-sulfamoyl group (N-terminus) Bulky sulfamoyl substituent; ethyl at C3

Key Findings from Comparative Studies

Replacement of the 4-methylphenyl group (target compound) with a 4-methoxyphenyl () increases polarity, which may reduce metabolic stability but improve solubility .

Spectral and Structural Insights :

  • NMR studies () reveal that substituent changes in regions A (positions 39–44) and B (positions 29–36) cause detectable shifts in chemical environments, suggesting altered electronic profiles .
  • The thioether linkage in all analogs contributes to strong UV absorption at ~260 nm, a common feature of sulfur-containing heterocycles .

Synthetic Accessibility :

  • Most derivatives, including the target compound, are synthesized via nucleophilic substitution of chloroacetanilides with thiol-containing intermediates (). Yields range from 68% to 74% for analogous pathways .

Therapeutic Potential: Analogs with 4-methylphenyl or 4-ethoxyphenyl groups (e.g., ) show noncompetitive antagonism at chemokine receptors (e.g., CXCR3), suggesting a shared mechanism of action .

Critical Analysis of Contradictions and Limitations

  • Lumping Strategy Limitations : highlights that structurally similar compounds may undergo distinct biochemical pathways despite shared cores, limiting the predictive power of SAR models .

Biological Activity

N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. This article aims to explore its biological activity based on available research findings.

Chemical Structure and Properties

The compound has a molecular formula of C27H27N3O3S and a molecular weight of approximately 479.61 g/mol. Its structure features a benzothieno-pyrimidine core linked to an ethoxyphenyl group and a sulfanyl acetamide moiety. This unique combination contributes to its diverse biological effects.

Biological Activity Overview

Research indicates that compounds similar to N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit a range of biological activities:

  • Anticancer Activity :
    • Studies have identified derivatives of benzothieno-pyrimidines as potential anticancer agents. For instance, one study highlighted the ability of similar compounds to induce apoptosis in cancer cells by inhibiting Bcl-2 family proteins, which are crucial for cell survival in tumors .
    • The compound's structural characteristics suggest it may interact with various cellular pathways associated with cancer proliferation and resistance.
  • Antimicrobial Properties :
    • Compounds within the thiophene series have been reported to possess antimicrobial activities against various pathogens. This includes inhibition of bacterial growth and potential applications in treating infections .
  • Modulation of Enzyme Activity :
    • Thiophene derivatives have been documented as inhibitors of S-nitrosoglutathione reductase, which plays a role in nitric oxide signaling pathways. This activity could be beneficial in conditions such as pulmonary hypertension and inflammatory diseases .

Table 1: Summary of Biological Activities

Activity Description References
AnticancerInduces apoptosis; inhibits Bcl-2 proteins ,
AntimicrobialInhibits growth of bacteria; potential for treating infections ,
Enzyme InhibitionInhibits S-nitrosoglutathione reductase; affects nitric oxide signaling ,

Case Studies

Several case studies have explored the therapeutic potential of compounds related to N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide:

  • Study on Apoptosis Induction :
    • A study conducted on multicellular spheroids demonstrated that certain benzothieno-pyrimidine derivatives significantly increased sensitivity to apoptosis in cancer cells when combined with chemotherapeutic agents .
  • Antimicrobial Efficacy :
    • Another study evaluated the antimicrobial properties of thiophene derivatives against various fungal strains and found significant inhibition rates compared to standard treatments .

Q & A

Q. What are the key steps in synthesizing N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide?

The synthesis involves multi-step reactions:

Core Formation : Cyclocondensation of substituted thiophene derivatives with urea or thiourea to form the thieno[2,3-d]pyrimidin-4-one core.

Sulfanyl Acetamide Introduction : Reaction of the core with 2-chloroacetamide derivatives in the presence of a base (e.g., potassium carbonate) to attach the sulfanyl acetamide group.

Ethoxyphenyl Functionalization : Coupling the intermediate with 2-ethoxyaniline using carbodiimide-based coupling agents.
Key Conditions: Solvents (toluene, ethanol), temperatures (80–120°C), and catalysts (triethylamine) are critical for yield optimization .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and regiochemistry of the thienopyrimidine core.
  • HPLC : Ensures purity (>95%) by monitoring residual solvents and byproducts.
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z: [M+H]⁺ ≈ 550–600).
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S–C=S at ~650 cm⁻¹) .

Q. How do functional groups influence its biological activity?

  • Sulfanyl Bridge : Enhances binding to cysteine-rich enzyme active sites (e.g., kinase inhibitors).
  • Ethoxyphenyl Group : Modulates lipophilicity, improving membrane permeability.
  • Thienopyrimidine Core : Provides π-π stacking interactions with aromatic residues in target proteins .

Q. What are the solubility and stability considerations for in vitro assays?

  • Solubility : Poor aqueous solubility (logP ≈ 3.5–4.0); requires DMSO or PEG-400 for stock solutions.
  • Stability : Susceptible to hydrolysis at high pH (>8); store at –20°C under inert gas .

Advanced Questions

Q. How to address contradictory spectral data during structural validation?

  • Case Example : Discrepancies in ¹H NMR splitting patterns may arise from dynamic rotational isomerism in the sulfanyl bridge.
  • Resolution : Use variable-temperature NMR (VT-NMR) to observe coalescence of peaks or employ 2D-COSY to confirm coupling partners .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?

  • Substituent Variations :

    PositionModificationObserved Effect
    4-Methylphenyl (R₁)Replace with halogenIncreased target affinity (e.g., Cl at R₁ improves IC₅₀ by 2x)
    Ethoxyphenyl (R₂)Vary alkoxy chain lengthOptimal C2–C4 chains enhance bioavailability
  • Assays : Use enzyme inhibition (e.g., kinase assays) and cellular viability (MTT) to correlate structural changes with activity .

Q. How can metabolic stability be improved for in vivo studies?

  • Cytochrome P450 (CYP) Mitigation : Replace labile ethoxy groups with metabolically stable trifluoromethoxy groups.
  • Prodrug Strategies : Introduce ester moieties for slow hydrolysis in plasma (e.g., acetylated derivatives) .

Q. What reaction mechanisms govern the formation of the thienopyrimidine core?

The core is synthesized via a Domino Reaction :

Michael Addition : Thiophene derivative reacts with enolate intermediates.

Cyclodehydration : Eliminates water to form the fused pyrimidine ring.
Key Insight: Acidic conditions (e.g., p-TsOH) accelerate ring closure but may require quenching to prevent over-oxidation .

Q. How to optimize catalytic conditions for coupling reactions?

  • Base Selection : Triethylamine vs. DBU: DBU increases yield (85% → 92%) but may cause side reactions.
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification. Use DOE (Design of Experiments) to balance parameters .

Q. What strategies mitigate metabolite interference in pharmacokinetic studies?

  • CYP3A Inhibition : Co-administer ketoconazole to reduce AMG 487-like metabolite (M2) formation, which causes time-dependent clearance changes.
  • Metabolite Profiling : Use LC-MS/MS to quantify M1 (pyridyl N-oxide) and M2 (O-deethylated) and adjust dosing regimens .

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